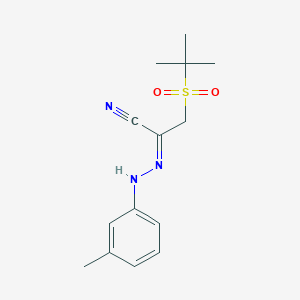
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group, a cyanide group, and a hydrazonoyl moiety. These functional groups contribute to the compound’s reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazonoyl Intermediate: The synthesis begins with the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the Sulfonyl Group: The hydrazone is then treated with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Cyanide Group: Finally, the compound is reacted with cyanogen bromide to introduce the cyanide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl oxides, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate for the development of new compounds.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the sulfonyl and cyanide groups suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the cyanide group can participate in nucleophilic or electrophilic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride: Similar structure but with a chloride group instead of a cyanide group.
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride: Similar structure but with a fluoride group instead of a cyanide group.
Uniqueness
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C14H19N3O2S |
|---|---|
Poids moléculaire |
293.39 g/mol |
Nom IUPAC |
(1E)-2-tert-butylsulfonyl-N-(3-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O2S/c1-11-6-5-7-12(8-11)16-17-13(9-15)10-20(18,19)14(2,3)4/h5-8,16H,10H2,1-4H3/b17-13+ |
Clé InChI |
KIDWFAZICUWHLP-GHRIWEEISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N/N=C(/CS(=O)(=O)C(C)(C)C)\C#N |
SMILES canonique |
CC1=CC(=CC=C1)NN=C(CS(=O)(=O)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


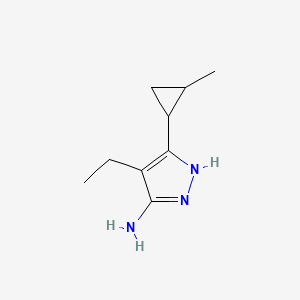
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)

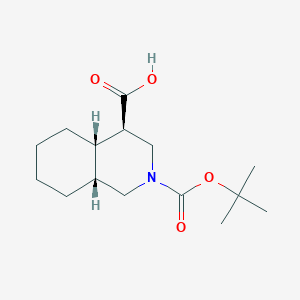


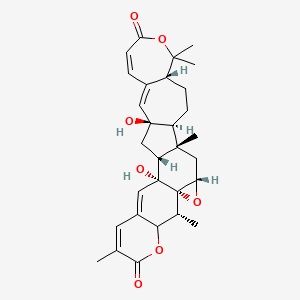

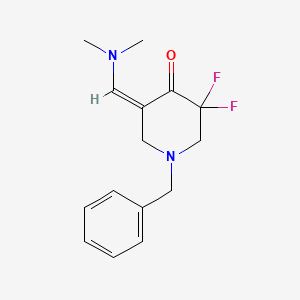
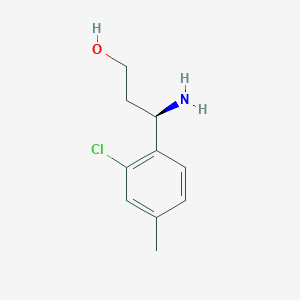

![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
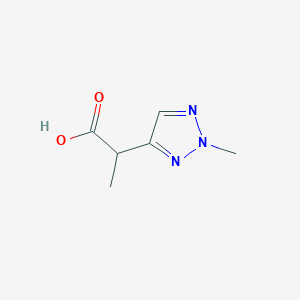
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
